

N-(3-hydroxypropyl)acetamide: A Technical Overview

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Compound of Interest

Compound Name: *N*-(3-hydroxypropyl)acetamide

Cat. No.: B076491

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For Researchers, Scientists, and Drug Development Professionals

SMILES String: CC(=O)NCCCO[\[1\]](#)

Executive Summary

N-(3-hydroxypropyl)acetamide is a chemical compound belonging to the acetamide family. While specific research on this particular molecule is limited in publicly available literature, this guide provides a comprehensive overview of its known properties and draws upon data from closely related acetamide derivatives to offer insights into its synthesis, potential biological activities, and safety considerations. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in exploring the potential of **N-(3-hydroxypropyl)acetamide** and similar chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties for **N-(3-hydroxypropyl)acetamide** is presented in the table below. This data is compiled from various chemical supplier databases.

Property	Value	Source
Molecular Formula	C5H11NO2	Sigma-Aldrich
Molecular Weight	117.15 g/mol	Sigma-Aldrich[2]
SMILES	CC(=O)NCCCO	ChemChart[1]
Physical Form	Solid	Sigma-Aldrich[2]
CAS Number	10601-73-7	ChemChart[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-(3-hydroxypropyl)acetamide** is not readily available in peer-reviewed literature, a plausible synthetic route involves the acylation of 3-amino-1-propanol with an acetylating agent. A general procedure, adapted from methodologies for the synthesis of other acetamide derivatives, is provided below.

General Synthesis Protocol for Acetamide Derivatives

This protocol describes a common method for the synthesis of acetamides from a primary amine and an acid chloride.

Materials:

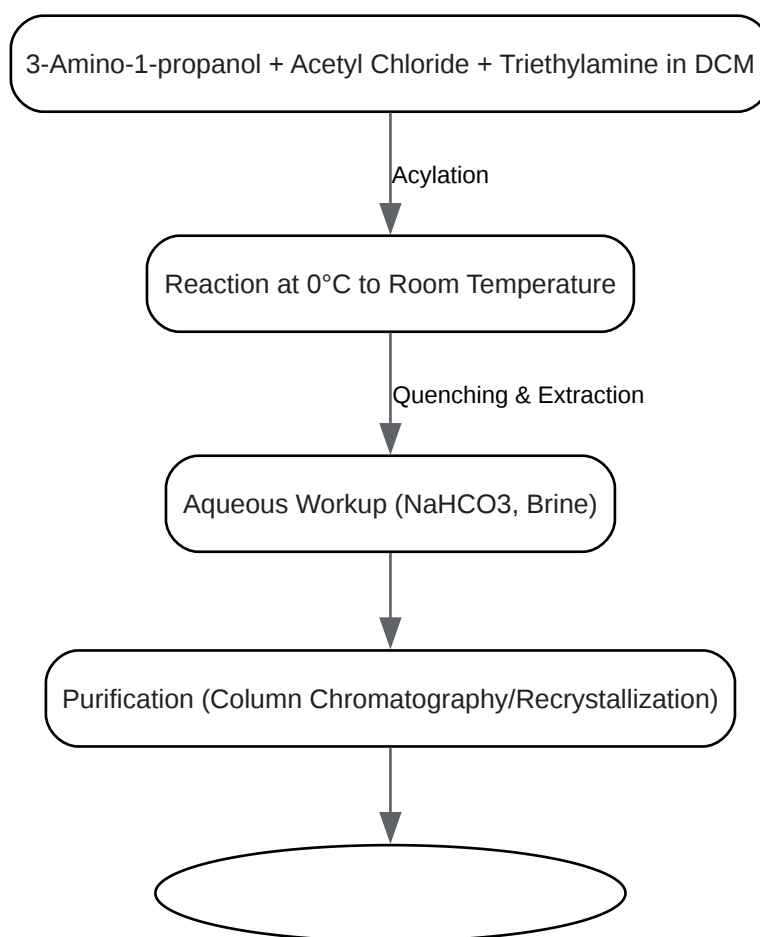
- 3-Amino-1-propanol
- Acetyl chloride
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve 3-amino-1-propanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain **N-(3-hydroxypropyl)acetamide**.

Diagram of the Proposed Synthesis Workflow:



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Caption: Proposed synthesis workflow for **N-(3-hydroxypropyl)acetamide**.

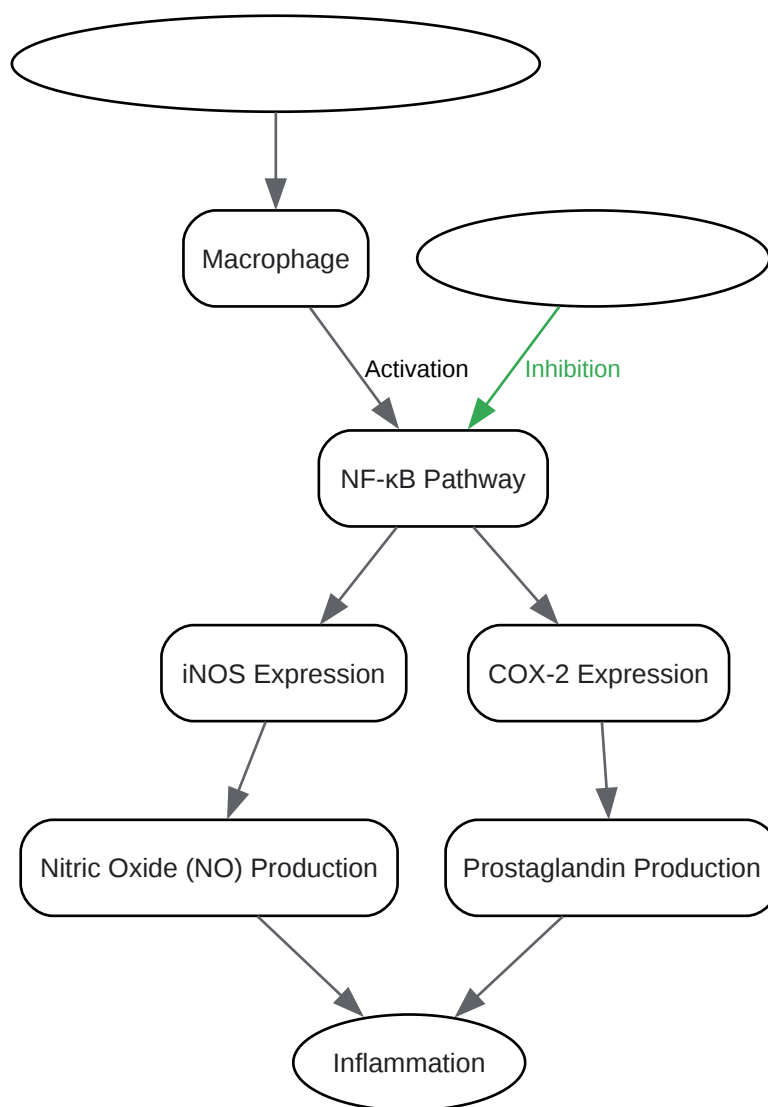
Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of **N-(3-hydroxypropyl)acetamide** are not extensively documented. However, the broader class of acetamide derivatives has been investigated for a range of biological effects, including antioxidant and anti-inflammatory activities.

One study on various acetamide derivatives demonstrated their potential to act as antioxidants by scavenging free radicals and reducing the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages.[3] The underlying mechanism is hypothesized to involve the modulation of inflammatory pathways.

Hypothetical Signaling Pathway for Anti-Inflammatory Action of Acetamide Derivatives:

The diagram below illustrates a potential mechanism by which acetamide derivatives might exert anti-inflammatory effects, based on studies of related compounds. This is a generalized pathway and has not been specifically validated for **N-(3-hydroxypropyl)acetamide**.



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Caption: Hypothetical anti-inflammatory signaling pathway for acetamide derivatives.

Safety and Toxicology

Specific toxicological data for **N-(3-hydroxypropyl)acetamide** is limited. A chemical safety label indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation, and may cause respiratory irritation.[4] For the broader class of

acetamides, safety profiles can vary significantly based on their specific structures. General safety precautions for handling acetamide compounds are outlined in the table below.

Hazard Category	Precautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)	Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/Irritation	Causes skin irritation.[4]
Serious Eye Damage/Irritation	Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation.[4]

It is imperative for researchers to consult the specific Safety Data Sheet (SDS) for **N-(3-hydroxypropyl)acetamide** and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

N-(3-hydroxypropyl)acetamide is a simple acetamide derivative with potential for further investigation. While specific data on this compound is scarce, this guide provides a starting point for research by summarizing its known properties and presenting data from related compounds. Further experimental work is necessary to fully characterize its synthesis, biological activity, and safety profile. The information presented here should be used as a foundation for designing future studies to unlock the potential of **N-(3-hydroxypropyl)acetamide** in various scientific and drug development applications.

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